5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Brand Name: Vulcanchem
CAS No.: 1183523-85-4
VCID: VC2928346
InChI: InChI=1S/C17H18FN3/c1-10(2)21-16-7-6-13(18)9-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3
SMILES: CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N
Molecular Formula: C17H18FN3
Molecular Weight: 283.34 g/mol

5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline

CAS No.: 1183523-85-4

Cat. No.: VC2928346

Molecular Formula: C17H18FN3

Molecular Weight: 283.34 g/mol

* For research use only. Not for human or veterinary use.

5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline - 1183523-85-4

Specification

CAS No. 1183523-85-4
Molecular Formula C17H18FN3
Molecular Weight 283.34 g/mol
IUPAC Name 5-(5-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline
Standard InChI InChI=1S/C17H18FN3/c1-10(2)21-16-7-6-13(18)9-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3
Standard InChI Key RWPSSNVVTKFPBT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N
Canonical SMILES CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N

Introduction

Identifier TypeValue
CAS Number1183523-85-4
IUPAC Name5-(5-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline
Molecular FormulaC17H18FN3
Molecular Weight283.34 g/mol
Standard InChIInChI=1S/C17H18FN3/c1-10(2)21-16-7-6-13(18)9-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3
Standard InChIKeyRWPSSNVVTKFPBT-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N
PubChem Compound ID54595450

Table 1: Chemical identifiers for 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline

Structural Characteristics

The structure of 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline consists of several key components that contribute to its chemical identity and potential biological activity. The compound features a benzodiazole core, which is a bicyclic compound composed of a benzene ring fused to a diazole ring. This structural foundation is common in many pharmacologically active compounds.

Functional Groups and Substituents

The compound contains several important functional groups and substituents:

  • A fluorine atom at the 5-position of the benzodiazole ring, which likely enhances membrane permeability and metabolic stability

  • A propan-2-yl (isopropyl) group attached to the nitrogen at position 1 of the benzodiazole ring

  • A 2-methylaniline group connected at the 2-position of the benzodiazole core

  • A primary amine group on the methylaniline portion, which can participate in hydrogen bonding and various chemical reactions

SupplierLead Times
Kemix Pty Ltd65 days for quantities ranging from 100 mg to 5 g
Various Chemical SuppliersAvailable for research purposes with varying lead times

Table 2: Commercial availability of 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline

The availability of this compound through commercial channels indicates ongoing interest in its research potential, possibly for drug development or other chemical applications.

Current Research Direction

The current research on 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline and related compounds appears to focus on:

  • Understanding structure-activity relationships

  • Exploring potential biological activities

  • Developing more efficient synthesis methods

  • Investigating applications in pharmaceutical development

The compound's structural features suggest it may have applications in ongoing research projects exploring new therapeutic agents, particularly those targeting conditions where benzodiazole derivatives have shown promise.

Physical and Chemical Properties

The physical and chemical properties of 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline influence its behavior in both laboratory and biological settings. While comprehensive experimental data is limited in the provided search results, certain properties can be inferred from its structure.

Solubility and Partition Coefficient

Based on its structure, 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline likely exhibits:

  • Limited water solubility due to the presence of hydrophobic groups

  • Good solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and dichloromethane

  • A moderate to high partition coefficient (Log P value), indicating a preference for lipid phases over aqueous phases

These properties would affect how the compound behaves in biological systems, including its absorption, distribution, and cell membrane permeability.

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